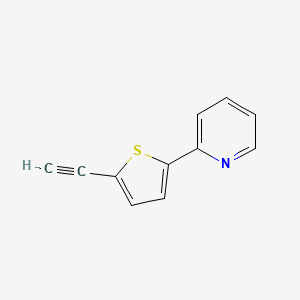

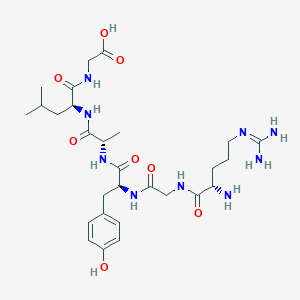

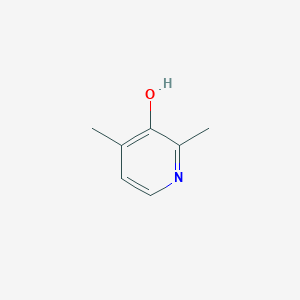

![molecular formula C15H13NO4 B1339248 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one CAS No. 32437-48-2](/img/structure/B1339248.png)

1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one

Descripción general

Descripción

1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one, also known as NMPE, is a compound of particular interest due to its various applications in scientific research. NMPE is a nitrophenyl derivative that has been used in a variety of contexts, ranging from drug development to organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its benzylic position is particularly reactive, allowing for free radical bromination, nucleophilic substitution, and oxidation reactions . This reactivity can be harnessed to create complex molecules for pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Due to its structural features, “1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone” is used in the synthesis of pharmaceutical intermediates. It can undergo further chemical transformations to produce active pharmaceutical ingredients (APIs) with potential therapeutic applications .

Material Science

In material science, this compound can be utilized to synthesize novel polymers and resins. Its aromatic ketone group is a key functional group that can react with other monomers to form polymers with specific properties for industrial applications .

Analytical Chemistry

“1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone” can be used as a standard or reference compound in analytical chemistry. Its distinct spectroscopic properties, such as IR and UV-Visible absorption, make it suitable for calibration and method development .

Catalysis

The nitro group of this compound can act as an electron-withdrawing group, influencing the reactivity of the molecule. This property is beneficial in catalysis, where “1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone” can be a part of catalyst systems to facilitate various chemical reactions .

Dye and Pigment Industry

The presence of the nitrophenyl moiety in the compound suggests potential applications in the dye and pigment industry. It could be involved in the synthesis of colorants for textiles and inks, contributing to the development of new shades and colors .

Pesticide Development

The compound’s reactivity makes it a candidate for the synthesis of pesticide intermediates. By incorporating it into the molecular structure of pesticides, it can enhance the efficacy and stability of the final product .

Environmental Science

In environmental science, “1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone” could be studied for its degradation products and environmental fate. Understanding its breakdown can help assess its impact on ecosystems and contribute to the design of eco-friendly chemicals .

Propiedades

IUPAC Name |

1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMNHBAJBTQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569892 | |

| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

CAS RN |

32437-48-2 | |

| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

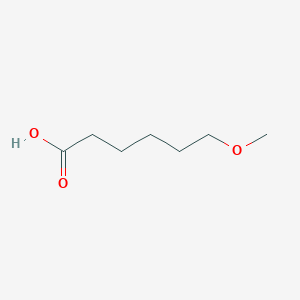

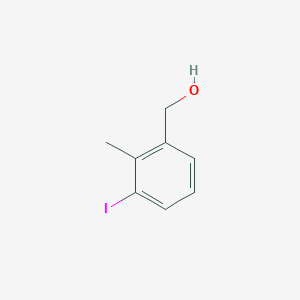

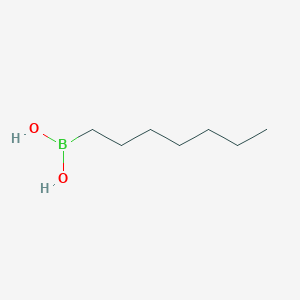

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)